6-Bromopyrazin-2-ol
Description
Contextualization within Halogenated Heterocyclic Chemistry Research
Halogenated heterocyclic compounds, which are organic cyclic structures containing at least one non-carbon atom in the ring and one or more halogen atoms, are of significant interest in synthetic chemistry. sigmaaldrich.com These compounds are widely utilized as versatile intermediates and building blocks for creating more complex molecules. sigmaaldrich.com Their prevalence is notable in medicinal chemistry and materials science, where the introduction of a halogen atom can modulate a molecule's biological activity, metabolic stability, and physicochemical properties.
Brominated heterocycles, in particular, are a specialized class of intermediates used in the synthesis of pharmaceuticals. nbinno.com The pyridine (B92270) scaffold, a close structural relative of pyrazine (B50134), has been the subject of extensive research, with brominated pyridine derivatives being investigated as precursors for kinase inhibitors and antimicrobial agents. vulcanchem.com 6-Bromopyrazin-2-ol fits within this research landscape as a member of the pyrazine family, a class of nitrogen-containing heterocycles whose halogenated derivatives are crucial for developing novel chemical entities.
Significance of Pyrazine and Bromine Functionalities in Advanced Organic Synthesis
The unique properties of this compound stem from the combination of its pyrazine core and its bromine substituent.
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs. researchgate.neteurekaselect.com This heterocyclic motif is associated with a wide array of biological activities, including anti-tubercular, anticancer, antidiabetic, and diuretic effects. eurekaselect.comnih.gov Its presence is also critical in the development of kinase inhibitors. nih.gov Pyrazine and its derivatives also serve as important intermediates in the production of agrochemicals, perfumes, and food flavorings. jocpr.com The nitrogen atoms in the pyrazine ring can deactivate it towards electrophilic attack, influencing its reactivity in synthetic transformations. researchgate.net
The bromine functionality plays a pivotal role in advanced organic synthesis. sci-hub.sehud.ac.uk Bromination is a fundamental transformation that introduces a reactive handle onto an organic molecule. sci-hub.sehud.ac.uk The carbon-bromine bond is characterized by the high electronegativity of bromine compared to carbon, which renders the adjacent carbon atom electrophilic and makes alkyl bromides effective alkylating agents. wikipedia.org In aromatic systems like this compound, the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is instrumental in facilitating palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. vulcanchem.comvulcanchem.com This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science. researchgate.net The bromine atom's presence can enhance electrophilic reactivity and modulate solubility. vulcanchem.com
Overview of Research Gaps and Opportunities for the this compound Scaffold
Despite the established importance of its core components, specific research focused on the this compound scaffold is not extensively documented in publicly available literature. This scarcity of dedicated studies represents a significant research gap. The limited information suggests that the compound's full potential as a synthetic building block remains largely unexplored.
Drawing parallels from closely related brominated heterocyclic systems, several opportunities for future investigation emerge:
Scaffold for Novel Therapeutics: There is a clear opportunity to utilize this compound as a starting scaffold for the synthesis of new biologically active molecules. Inspired by research on analogous brominated pyridines and pyrazines, its derivatives could be screened for potential activity as kinase inhibitors, antimicrobial agents, or treatments for metabolic disorders. vulcanchem.com
Medicinal Chemistry Optimization: Research could focus on modifying the this compound structure to enhance properties like aqueous solubility and metabolic stability, which are critical for drug development. nih.gov
Structural and Mechanistic Studies: A significant gap exists in the characterization of this molecule's interactions. Crystallographic analysis of its derivatives complexed with biological targets could provide crucial insights into their binding modes. vulcanchem.com Furthermore, detailed studies of its metabolic pathways are needed to understand its behavior in biological systems. vulcanchem.com
Exploration of Synthetic Utility: Systematic exploration of its reactivity in a broader range of modern synthetic reactions could uncover novel and efficient pathways to complex molecular architectures.
In essence, the this compound scaffold represents an under-tapped resource with considerable potential for contributing to the fields of medicinal chemistry and advanced organic synthesis.
Physicochemical Properties of Bromopyrazinol and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Key Properties | Reference(s) |
| This compound | C4H3BrN2O | Not explicitly found | SMILES: C1=C(NC(=O)C=N1)Br; InChIKey: QCGHZWCRHNVMGM-UHFFFAOYSA-N | uni.lu |
| 5-Bromopyrazin-2-ol | C4H3BrN2O | 374063-92-0 | Appearance: White to off-white crystalline powder; Melting Point: 140-142°C; Soluble in DMSO, methanol. | nbinno.com |
| 6-Bromopyridin-2-ol | C5H4BrNO | 27992-32-1 | Also known as 6-Bromo-2-hydroxypyridine; Molecular Weight: 174.00 g/mol . | combi-blocks.comnih.gov |
| 2-(6-bromopyrazin-2-yl)propan-2-ol | C7H9BrN2O | Not explicitly found | SMILES: CC(C)(C1=CN=CC(=N1)Br)O; InChIKey: BHSXWQRNCJFOAN-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGHZWCRHNVMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859063-85-7 | |
| Record name | 6-bromopyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Bromopyrazin 2 Ol and Its Derivatives
Regioselective Synthesis Strategies for the Bromo-pyrazin-2-ol Core
Achieving the specific 6-bromo-2-hydroxy substitution pattern on the pyrazine (B50134) ring requires precise control of regioselectivity. Two primary retrosynthetic disconnections are considered: halogenating a pyrazin-2-ol precursor or hydroxylating a pre-functionalized bromopyrazine.
The direct halogenation of pyrazin-2-ol (which exists in tautomeric equilibrium with pyrazin-2(1H)-one) is a common strategy. thieme-connect.de The position of bromination is dictated by the electronic properties of the pyrazinone ring and the reaction conditions. The electron-donating character of the hydroxyl/amide group directs electrophilic attack to specific positions.
Research has shown that the bromination of pyrazin-2-ol can lead to the formation of 3-bromopyrazinols. thieme-connect.de For related pyrazinones, selective halogenation has been achieved using specific reagents. For instance, the treatment of pyrazin-2-ol with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been reported to selectively yield 5-bromopyrazin-2-ol. vulcanchem.com The choice of brominating agent and solvent system is critical for controlling the regiochemical outcome. A modified procedure for the bromination of 2-aminopyrazine (B29847) using bromine and pyridine (B92270) in chloroform (B151607) has also been reported to yield 2-amino-3,5-dibromopyrazine. researchgate.net
Table 1: Halogenation Reactions on Pyrazine and Pyridinone Cores
| Precursor | Reagent(s) | Solvent | Product | Reference |
|---|---|---|---|---|
| Pyrazin-2-ol | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromopyrazin-2-ol | vulcanchem.com |
| Pyridin-2-one | HBr (33%), H₂O₂ (30%) | Ethanol/Water | 3-Bromopyridin-2-ol | researchgate.net |
| 2-Aminopyrazine | Bromine, Pyridine | Chloroform | 2-Amino-3,5-dibromopyrazine | researchgate.net |
An alternative regioselective route involves the introduction of a hydroxyl group onto a pre-existing bromopyrazine skeleton. This can be accomplished through various methods, including nucleophilic substitution of a leaving group or direct oxidation. For example, 2-bromo-5-hydroxypyrazine (B1272152) has been synthesized via the hydroxylation of a bromopyrazine precursor using hydrogen peroxide in acidic conditions. Another approach involves the in vivo hydroxylation of side-chains on pyrazine rings, which has been noted to increase biological activity, suggesting enzymatic or biomimetic hydroxylation as a potential synthetic strategy. doi.org
Halogenation Techniques for Pyrazin-2-ol Precursors
Functional Group Interconversion Strategies on 6-Bromopyrazin-2-ol
Once the this compound core is synthesized, the bromine atom and the activated ring protons serve as handles for further molecular elaboration.
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles. organic-chemistry.org
In this compound, the hydroxyl group (or its protected form, such as an O-carbamate) can act as a DMG, directing lithiation to the C3 position. The bromine at C6 would also influence the regioselectivity of deprotonation. Deproto-metalation reactions on the parent pyrazine ring have been shown to occur regioselectively at the C2 position using lithium tris(2,2,6,6-tetramethylpiperidino)cadmate, followed by trapping with iodine to yield 2-iodopyrazine. researchgate.net A similar strategy, employing a highly regioselective lithiation–substitution protocol, has been used to synthesize C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating the applicability of this method to related nitrogen-containing heterocycles. nih.gov
Table 2: Key Features of Directed ortho-Metalation (DoM)
| Component | Function/Example | Reference |
|---|---|---|
| Directing Metalation Group (DMG) | Coordinates the organolithium reagent. Examples: -OH, -OR, -CONR₂, -SO₂NR₂. | wikipedia.orgorganic-chemistry.org |
| Base | Strong, non-nucleophilic bases like n-BuLi, s-BuLi, LDA. | uwindsor.ca |
| Electrophile (E+) | Traps the lithiated intermediate. Examples: I₂, CO₂, aldehydes, alkyl halides. | baranlab.org |
| Solvent | Aprotic ethers like THF, Et₂O. | uwindsor.ca |
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aryl halides. wikipedia.org The reaction is particularly efficient on electron-deficient aromatic rings, such as pyrazine, where the ring can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The bromine atom in this compound serves as a good leaving group, which can be displaced by a variety of nucleophiles.
This pathway allows for the introduction of diverse functionalities. For instance, bromopyrazines can be converted into their corresponding cyano derivatives by reacting them with copper(I) cyanide. doi.org The substitution of bromine with amines, alkoxides, and other nucleophiles is also a viable strategy, often facilitated by the electron-withdrawing nature of the pyrazine nitrogens. researchgate.net The reaction rate and success depend on the nucleophilicity of the attacking species and the reaction conditions, which may require elevated temperatures or the use of a catalyst. researchgate.net
Directed Ortho-Metalation and Subsequent Functionalization
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use safer reagents and solvents. ajrconline.org These principles are increasingly being applied to the synthesis of heterocyclic compounds.
For the synthesis of bromo-heterocycles like this compound, greener halogenation methods can be employed. A notable example is the synthesis of 3-bromopyridin-2-ol, which was achieved by avoiding the use of corrosive molecular bromine. researchgate.net Instead, an aqueous solution of HBr and H₂O₂ was used for the in-situ generation of the brominating agent. researchgate.net Furthermore, the reaction was conducted using a parabolic solar reflector as a renewable energy source for heating, highlighting a significant advance in sustainable synthetic methodology. researchgate.net
Other green techniques applicable to the synthesis of this compound and its derivatives include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. acs.orgtandfonline.com
Use of greener solvents: Replacing hazardous organic solvents with water or bio-derived solvents is a key goal of green chemistry. tandfonline.comhuarenscience.com
Catalysis: Employing efficient catalysts, particularly those based on earth-abundant metals, can reduce the need for stoichiometric reagents and lower the environmental impact. huarenscience.com
These approaches, focused on atom economy, safer conditions, and renewable resources, offer a sustainable path for the production of this compound and related compounds. ajrconline.orghuarenscience.com
Solvent-Free and Catalytic Methods for Reduced Environmental Impact
The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Concurrently, the use of catalysts can significantly lower the activation energy of reactions, allowing for milder conditions and reducing energy consumption.
Solvent-Free Approaches:
Solvent-free reactions, often conducted using grinding or melting techniques, offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. mdpi.com For the synthesis of brominated heterocycles, solid brominating agents are particularly suitable for solvent-free conditions. Reagents such as tetrabutylammonium (B224687) tribromide (TBATB) and dioxane dibromide have been successfully employed for the bromination of various organic substrates without the need for a solvent. researchgate.netsci-hub.se These reactions are often facile and produce high yields in short reaction times. researchgate.net Another promising solvent-free approach is mechanochemical synthesis using a ball mill, which has been demonstrated for the preparation of various nitrogen heterocycles with excellent yields and very fast reaction times. rsc.org
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for green chemistry, often enabling solvent-free reactions. tandfonline.comorganic-chemistry.org Microwave irradiation can lead to dramatic rate enhancements and higher yields compared to conventional heating. tandfonline.comresearchgate.net For the synthesis of N-heterocycles, microwave-assisted methods have been shown to be highly effective, providing access to a wide range of compounds under environmentally friendly conditions. researchgate.netrsc.org A plausible solvent-free approach for the synthesis of this compound could involve the direct bromination of pyrazin-2-ol under microwave irradiation with a solid brominating agent.
Catalytic Methods:
Catalytic approaches offer a pathway to highly efficient and selective transformations. For the bromination of heterocyclic compounds, several green catalytic systems have been developed. A metal-free system utilizing hydrogen peroxide and an ammonium (B1175870) halide in an acetic acid solvent has been shown to be effective for the halogenation of electron-rich heterocyclic rings. cdnsciencepub.com This method generates the active halogenating species in situ, avoiding the handling of hazardous elemental bromine. cdnsciencepub.com
Furthermore, nonheme iron catalysts have been developed to mimic the function of heme-dependent haloperoxidases, enabling efficient bromination of arenes and heterocycles with high regioselectivity. google.com These catalytic systems are noteworthy for their tolerance of various functional groups. google.com The application of such a catalyst to pyrazin-2-ol could provide a selective and efficient route to this compound.
Continuous flow chemistry represents another significant advancement in catalytic synthesis. Flow reactors offer enhanced safety, scalability, and control over reaction parameters. google.commdpi.com The synthesis of brominating agents in a flow system has been demonstrated, which avoids the handling of bulk elemental bromine and allows for precise temperature control. google.com This technology has been applied to the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives, significantly reducing reaction times compared to batch processes. mdpi.com A flow process for the bromination of pyrazin-2-ol could offer a safer and more efficient manufacturing method.
A summary of potential advanced synthetic methods is presented below:
| Method | Key Features | Potential Application to this compound |
| Solvent-Free Grinding | Use of solid reagents, no solvent, simple work-up. mdpi.com | Grinding pyrazin-2-ol with a solid brominating agent like N-bromosuccinimide (NBS). |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free. tandfonline.comorganic-chemistry.org | Microwave irradiation of pyrazin-2-ol and a brominating agent. |
| Catalytic Bromination (H₂O₂/NH₄Br) | In situ generation of "Br+", metal-free. cdnsciencepub.com | Catalytic bromination of pyrazin-2-ol using this green system. |
| Flow Chemistry | Enhanced safety, scalability, and process control. google.commdpi.com | Continuous flow bromination of pyrazin-2-ol using an in-situ generated brominating agent. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. acs.org
Traditional bromination reactions using elemental bromine often have a low atom economy. For example, in the electrophilic substitution of an aromatic compound (Ar-H) with Br₂, only one of the two bromine atoms is incorporated into the product (Ar-Br), with the other forming hydrogen bromide (HBr) as a byproduct. This results in a theoretical maximum atom economy of only 50% for the bromine atoms. researchgate.net
Theoretical Atom Economy for a Plausible Synthesis of this compound:
Let's consider a plausible synthesis of this compound from pyrazin-2-ol.
Reactants:
Pyrazin-2-ol (C₄H₄N₂O): Molecular Weight ≈ 96.09 g/mol
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂): Molecular Weight ≈ 177.98 g/mol
Products:
this compound (C₄H₃BrN₂O): Molecular Weight ≈ 174.98 g/mol
Succinimide (C₄H₅NO₂): Molecular Weight ≈ 99.07 g/mol
The atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (174.98 / (96.09 + 177.98)) x 100 ≈ 63.8%
While this is an improvement over using elemental bromine, there is still a significant portion of the reactant mass that ends up as a byproduct.
Improving Atom Economy and Reaction Efficiency:
Catalytic and addition reactions are generally preferred as they can have significantly higher, or even 100%, atom economy. buecher.de For instance, a hypothetical catalytic cycle that utilizes a bromide source and an oxidant (like H₂O₂) to regenerate the active brominating species would have a much higher atom economy, as the bromide is recycled and the only stoichiometric byproduct is water.
Reaction Mass Efficiency (RME) is another important metric that considers the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. Microwave-assisted and solvent-free reactions tend to have higher RMEs because they reduce or eliminate the mass of the solvent, which often constitutes the largest portion of the total mass in a traditional chemical process. researchgate.net
The following table provides a comparative overview of reaction efficiency considerations for different synthetic approaches:
| Synthetic Approach | Typical Atom Economy | Key Factors Affecting Reaction Efficiency |
| Traditional Bromination (with Br₂) | Low (<50% for Br) | Generation of HBr waste, use of hazardous reagents. researchgate.net |
| Stoichiometric Reagent (e.g., NBS) | Moderate (e.g., ~64%) | Formation of a stoichiometric byproduct. |
| Catalytic Bromination (e.g., with H₂O₂) | High | Catalyst loading, turnover number, and potential for catalyst deactivation. |
| Solvent-Free/Microwave | Varies (depends on stoichiometry) | Significantly higher Reaction Mass Efficiency (RME) due to solvent reduction/elimination. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 6 Bromopyrazin 2 Ol
Cross-Coupling Reaction Pathways of the Bromo-Pyrazine Moiety
The bromine atom on the pyrazine (B50134) ring serves as an excellent leaving group, making the compound a suitable substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. These transformations are crucial for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. numberanalytics.com The general mechanism for these reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org The reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium(II) complex. wikipedia.org Finally, reductive elimination from the resulting complex yields the desired coupled product and regenerates the palladium(0) catalyst. libretexts.orgwikipedia.org
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it influences both the efficiency and selectivity of the transformation. wikipedia.org Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties. yonedalabs.com
Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), enhance the rate of oxidative addition, which is often the rate-determining step, particularly with less reactive aryl chlorides. wikipedia.orgyonedalabs.com
Bulky ligands promote the reductive elimination step, which is crucial for the formation of the final product. wikipedia.orgyonedalabs.com
The development of specialized ligands has been a significant advancement in cross-coupling methodology. nih.gov For instance, bulky and electron-rich phosphine (B1218219) ligands, like those based on the dialkylbiaryl phosphine framework, have shown high catalytic activity for less reactive substrates. libretexts.org Similarly, N-heterocyclic carbenes are effective due to their strong electron-donating ability and steric bulk, which help stabilize the active Pd(0) catalyst. wikipedia.org The selection of the optimal ligand often requires screening, but understanding these general principles can guide the choice. yonedalabs.com For example, in Suzuki-Miyaura couplings of Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization, with Pd(P(o-Tol)3)2 being identified as an optimal ligand for maintaining the Z-olefin geometry. organic-chemistry.org
Table 1: Influence of Ligand Properties on Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Property | Effect on Catalytic Cycle | Common Ligand Examples |
|---|---|---|
| Electron-Rich | Promotes oxidative addition | Alkylphosphines, N-Heterocyclic Carbenes (NHCs) |
| Bulky | Promotes reductive elimination | tert-butylphosphines, adamantylphosphines, some NHCs |
| Bidentate | Can prevent catalyst deactivation and improve reaction rates | BINAP, DPPF |
The substrate scope of palladium-catalyzed cross-coupling reactions is generally broad, accommodating a wide variety of aryl, vinyl, and acyl halides or pseudo-halides as electrophiles. libretexts.org However, the highly electron-deficient nature of the pyrazine system can present both challenges and opportunities. While this property makes halogenated pyrazines susceptible to nucleophilic aromatic substitution, it also influences their reactivity in cross-coupling reactions. rsc.org
Methodological studies on the cross-coupling of pyrazine derivatives are somewhat limited, with many examples focused on the synthesis of specific pharmaceutical targets. rsc.org In Negishi couplings, various dichloropyrazines have been successfully metalated and subsequently coupled with iodoarenes and iodothiophene. rsc.org However, limitations can arise. For instance, in Negishi reactions involving secondary alkyl electrophiles, finding suitable catalyst systems can be challenging. nih.gov Similarly, in Stille couplings, while the scope is wide, electrophiles containing certain alkyl groups can undergo facile β-hydride elimination, leading to side products. psu.edu
The reactivity of halopyrazines can also be influenced by the position of the halogen. For instance, in dihalo-substituted pyridines, selective coupling at the 2-halo position is often observed over the 3-halo position due to differences in reactivity. orgsyn.org This regioselectivity can be a valuable tool in synthetic strategies.
Oxidative Addition: This is often the rate- and selectivity-determining step in the catalytic cycle. chemrxiv.orgrsc.org The mechanism of oxidative addition of an aryl halide to a Pd(0) complex has been extensively studied. chemrxiv.org For electron-deficient systems like pyrazines, the electronic properties of the substrate play a crucial role. Recent studies on substituted halopyridines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) symmetry of the substrate can control the oxidative addition mechanism. chemrxiv.org Depending on the substituent pattern, the reaction can proceed through either a nucleophilic displacement or a three-centered insertion mechanism. chemrxiv.org
Reductive Elimination: This is the final step where the C-C bond is formed, and the product is released from the palladium center. libretexts.org For this step to occur, the two organic groups on the palladium(II) complex must be in a cis orientation. libretexts.org The process is generally understood to be intramolecular and follows first-order kinetics. libretexts.org Bulky ligands on the palladium catalyst are known to promote this step. yonedalabs.com
Substrate Scope and Limitations in Pyrazine Systems
Copper-Catalyzed Cross-Coupling Reactions (Ullmann, Buchwald-Hartwig Amination)
Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods, often with different reactivity and selectivity profiles.
The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon bonds between two aryl halides, typically at elevated temperatures. organic-chemistry.orgslideshare.net The reaction can also be adapted for the synthesis of diaryl ethers and diarylamines. organic-chemistry.org The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination. slideshare.net
The Buchwald-Hartwig amination, while predominantly palladium-catalyzed, can also be influenced by copper. This reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides. libretexts.orgwikipedia.org The development of this reaction has significantly expanded the ability to synthesize aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgnih.gov
Selective C-N bond formation is a critical transformation in organic synthesis. Copper-catalyzed methods have been developed to achieve this with a high degree of control. For instance, a protocol for the selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been established. researchgate.net This method allows for the synthesis of monosubstituted 6-substituted-2-bromopyridine compounds, which can be challenging to prepare otherwise. researchgate.net The choice of copper source and ligand is crucial for achieving high selectivity and yield. researchgate.net Copper(I) sources, particularly CuI, have been found to be more catalytically active than copper(II) sources in these reactions. researchgate.net
Recent advancements have also explored the use of visible light to induce asymmetric copper-catalyzed C-N cross-couplings, demonstrating the potential for developing novel and enantioselective synthetic methods. nih.gov
Table 2: Key Features of Selected Cross-Coupling Reactions
| Reaction | Catalyst | Coupling Partners | Bond Formed | Key Characteristics |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organoboron compound + Aryl/Vinyl Halide | C-C | Mild conditions, broad substrate scope, uses non-toxic boron reagents. wikipedia.org |
| Stille | Palladium | Organotin compound + Aryl/Vinyl Halide | C-C | Tolerant of many functional groups, but tin reagents are toxic. libretexts.orgnumberanalytics.com |
| Negishi | Palladium or Nickel | Organozinc compound + Aryl/Vinyl Halide | C-C | High reactivity and selectivity, organozinc reagents are moisture sensitive. rsc.orgresearchgate.net |
| Ullmann | Copper | Two Aryl Halides or Aryl Halide + Nucleophile | C-C, C-N, C-O | Often requires high temperatures, classic method for biaryls. organic-chemistry.orgbeilstein-journals.org |
| Buchwald-Hartwig Amination | Palladium | Amine + Aryl Halide | C-N | Premier method for aryl amine synthesis, broad scope. wikipedia.orgnih.gov |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 6-bromopyrazin-2-ol, the presence of a bromine atom on the pyrazine ring provides a reactive handle for such transformations. The bromine atom enhances the electrophilic reactivity of the carbon to which it is attached, making it susceptible to coupling with various nucleophilic partners. vulcanchem.com
While specific examples detailing the nickel-catalyzed cross-coupling of this compound are not extensively documented in the provided search results, the general principles of nickel catalysis can be applied. Nickel catalysts, often in a low-valent state (Ni(0)), can undergo oxidative addition to the carbon-bromine bond of this compound. This step forms an organonickel intermediate, which can then react with a suitable coupling partner, such as an organometallic reagent (e.g., Grignard reagents, organoboranes), in a transmetalation step. The final step of the catalytic cycle is reductive elimination, which furnishes the cross-coupled product and regenerates the active nickel catalyst. rsc.org
Recent advancements in nickel catalysis have highlighted the use of visible light to promote cross-coupling reactions, including the formation of thioethers. uni-regensburg.de These methods often involve the generation of radical intermediates and can be highly efficient. nih.gov The application of such photochemical, nickel-catalyzed approaches to this compound could offer mild and effective routes to novel pyrazine derivatives.
The choice of ligand is crucial in nickel-catalyzed reactions, influencing the catalyst's stability, reactivity, and selectivity. rsc.org For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective ligands in nickel-catalyzed cross-coupling reactions of aryl halides. rsc.org The development of nickel-catalyzed methods for the functionalization of 2-fluorobenzofurans via C-F bond activation further underscores the versatility of nickel catalysis. beilstein-journals.org
| Parameter | Typical Conditions |
| Nickel Catalyst | Ni(cod)₂, NiCl₂(dppp), etc. |
| Ligand | Phosphines (e.g., PCy₃), N-Heterocyclic Carbenes (NHCs) |
| Base | K₂CO₃, K₃PO₄, etc. |
| Solvent | Toluene, Dioxane, THF, etc. |
| Temperature | Room Temperature to 120 °C |
| Coupling Partner | Arylboronic acids, Grignard reagents, etc. |
C-H Activation and Functionalization Studies on the Pyrazine Ring
C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. mt.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. acsgcipr.org
Controlling the regioselectivity of C-H activation is a significant challenge due to the presence of multiple, often similar, C-H bonds in a molecule. In the case of this compound, the pyrazine ring possesses C-H bonds that could potentially be activated. The regioselectivity of such transformations is influenced by electronic and steric factors, as well as the directing ability of existing functional groups.
The hydroxyl group (or its tautomeric pyrazinone form) and the bromine atom on the pyrazine ring can exert directing effects, guiding the metal catalyst to a specific C-H bond. The development of directing groups and specialized ligands has been instrumental in achieving high levels of regioselectivity in C-H activation reactions. scripps.eduresearchgate.net For instance, the use of specific ligands can enable the selective functionalization of remote C-H bonds, overriding the intrinsic reactivity of more proximal sites. researchgate.net
Transition-metal catalyzed C-H arylation and alkenylation are powerful methods for constructing complex molecular architectures. acsgcipr.org While specific studies on this compound are not detailed in the search results, the principles from related heterocyclic systems can be extrapolated.
Palladium catalysts are commonly employed for C-H arylation and alkenylation reactions. These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition mechanism. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities. The development of chiral ligands has even enabled enantioselective C-H activation, a significant advancement in the field. scripps.edu
The functionalization of C-H bonds on pyridine (B92270) and pyrazine derivatives has been a subject of interest. For example, the biotransformation of pyridin-2-ols using whole-cell biocatalysts has demonstrated the potential for regioselective hydroxylation at the C-5 position. nih.gov While not a transition-metal catalyzed process, this highlights the inherent reactivity patterns of the pyridin-2-ol scaffold, which shares structural similarities with this compound.
| Factor | Influence on Regioselectivity |
| Directing Group | Guides the catalyst to a specific C-H bond. |
| Ligand | Can control steric and electronic environment around the metal center. researchgate.net |
| Catalyst | The nature of the transition metal influences the mechanism and outcome. |
| Substrate Electronics | Electron-donating or -withdrawing groups affect C-H bond acidity and reactivity. |
Regioselectivity Control in C-H Bond Transformations
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group in this compound is a key functional group that can participate in a variety of chemical transformations. It is important to note that 2-hydroxypyrazines can exist in tautomeric equilibrium with their corresponding pyrazinone forms. This tautomerism can influence the reactivity of the molecule.
The hydroxyl group of this compound can undergo etherification and esterification reactions to form the corresponding ethers and esters.
Etherification: This transformation typically involves the reaction of the hydroxyl group with an alkyl halide or sulfonate in the presence of a base. ambeed.com The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the leaving group on the electrophile. Mitsunobu conditions, which involve the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, provide another route to ethers. epo.org
Esterification: Esters can be prepared by reacting the hydroxyl group with a carboxylic acid, acid chloride, or acid anhydride. byjus.com When using a carboxylic acid, an acid catalyst is typically required to facilitate the reaction. Reactions with more reactive acylating agents like acid chlorides and anhydrides often proceed under milder conditions. ambeed.combyjus.com
The pyrazine ring and the hydroxyl group of this compound can undergo both oxidation and reduction reactions.
Oxidation: The hydroxyl group of a hydroxypyrazine can potentially be oxidized. ambeed.comambeed.com However, the pyrazine ring itself is relatively electron-deficient and can be resistant to oxidation. The outcome of an oxidation reaction would depend on the specific oxidizing agent and reaction conditions used. byjus.com In some cases, oxidation of similar heterocyclic systems can lead to the formation of dimeric or polymeric products. nih.gov
Reduction: Reduction of the pyrazine ring system is also possible. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could potentially reduce the pyrazine ring. The tautomeric pyrazinone form may be more susceptible to reduction than the aromatic hydroxypyrazine form. The term "reduction" in a broader sense can also refer to the removal of electronegative elements. byjus.com
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halide, Base | Ether |
| Esterification | Carboxylic acid, Acid catalyst | Ester |
| Acid chloride/anhydride | Ester | |
| Oxidation | Oxidizing agent | Oxidized pyrazine derivative |
| Reduction | Reducing agent | Reduced pyrazine derivative |
Etherification and Esterification Reactions
Advanced Mechanistic Studies
Advanced mechanistic studies are crucial for a deep understanding of a chemical reaction. They go beyond identifying reactants and products to elucidate the precise pathway of atomic and electronic rearrangement. Techniques in this category can reveal the nature of transition states, the presence of short-lived intermediates, and the factors that control reaction rates and selectivity.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool used to determine the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.org It compares the rate of a reaction with a reactant containing a lighter isotope (kL) to the rate with a reactant containing a heavier isotope (kH) at the same position. wikipedia.org A KIE value greater than one (a "normal" KIE) indicates that the bond to the isotope is being broken or formed in the rate-determining step of the reaction, as the heavier isotope generally leads to a slower reaction rate due to its lower zero-point vibrational energy. github.io
These studies can be categorized as:
Primary KIE: Observed when a bond to the isotopically substituted atom is broken in the rate-limiting step.
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org
For a hypothetical reaction involving this compound, a KIE study could, for example, involve replacing a specific hydrogen atom with deuterium (B1214612) to probe its involvement in the slowest step of a reaction, such as deprotonation or a C-H activation event.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound No experimental data is available in the searched literature.
| Reaction Type | Isotopic Substitution Position | kH/kD Value | Interpretation |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Isolation and Characterization of Reaction Intermediates
The direct detection, isolation, and characterization of reaction intermediates provide definitive evidence for a proposed reaction mechanism. Intermediates are transient species that exist between the reactant and product stages. universite-paris-saclay.fr Their fleeting nature often requires specialized techniques for study, such as low-temperature spectroscopy (e.g., NMR, IR) or trapping experiments. universite-paris-saclay.fr
By isolating an intermediate, its structure can be unambiguously determined using methods like X-ray crystallography or detailed spectroscopic analysis. nih.govresearchgate.net Subsequently, the reactivity of the isolated intermediate can be studied independently to confirm that it proceeds to the final product under the reaction conditions. universite-paris-saclay.fr In the context of this compound chemistry, this could involve isolating a transient species formed during a substitution or coupling reaction to confirm its role in the mechanistic pathway.
Table 2: Hypothetical Reaction Intermediates in Transformations of this compound No experimental data is available in the searched literature.
| Reaction Type | Proposed Intermediate Structure | Method of Characterization | Key Findings |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Tautomeric Equilibrium Investigations in the 6 Bromopyrazin 2 Ol System
Experimental Determination of Tautomeric Forms in Solution and Solid State
The existence and relative proportions of tautomers of 6-Bromopyrazin-2-ol in different phases have been experimentally scrutinized using various spectroscopic techniques. These methods provide direct evidence of the structural forms present and offer insights into the factors governing their stability.
Spectroscopic Probes for Tautomeric Ratios (e.g., UV-Vis, NMR, IR)
Spectroscopic methods are powerful tools for identifying and quantifying tautomeric forms. numberanalytics.com Ultraviolet-visible (UV-Vis) spectroscopy can distinguish between tautomers due to their different chromophoric systems, leading to distinct absorption spectra. numberanalytics.com For instance, the enol form is often characterized by absorption at a different wavelength compared to the keto form. numberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information. nih.govresearchgate.net Chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the enol and keto tautomers. nih.govresearchgate.net For example, the presence of a hydroxyl proton signal in the ¹H NMR spectrum would be indicative of the enol form, while an N-H proton signal would suggest the presence of the keto form. nih.gov By integrating the signals corresponding to each tautomer, their relative ratio in a given solvent can be determined. researchgate.net
Infrared (IR) spectroscopy is another valuable technique. The stretching frequencies of carbonyl (C=O) and hydroxyl (O-H) groups are characteristic and can be used to identify the predominant tautomer. nih.gov A strong absorption band in the carbonyl region (around 1650-1700 cm⁻¹) would confirm the presence of the keto tautomer, while a broad absorption in the O-H stretching region (around 3200-3600 cm⁻¹) would indicate the enol form.
In the solid state, X-ray crystallography can provide unambiguous structural determination of the tautomeric form present in the crystal lattice. For a related compound, X-ray measurements of crystals obtained from acetonitrile (B52724) revealed that the keto form is stabilized through the formation of linear intermolecular associates. beilstein-journals.org
Influence of Solvent Polarity and Proton-Donating/Accepting Abilities on Tautomerism
The position of the tautomeric equilibrium is highly dependent on the nature of the solvent. numberanalytics.com Factors such as solvent polarity, and its ability to act as a hydrogen bond donor or acceptor, play a crucial role in stabilizing one tautomer over the other. nih.gov
Polar solvents can stabilize the more polar tautomer. numberanalytics.com For instance, polar aprotic solvents may favor the keto form over the enol form. nih.gov Conversely, non-polar solvents might shift the equilibrium towards the less polar enol form. nih.gov The ability of a solvent to form intermolecular hydrogen bonds can also significantly influence the equilibrium. sonar.ch Protic solvents, capable of both donating and accepting protons, can form hydrogen bonds with both the keto and enol forms, thereby affecting their relative stabilities. researchgate.net
The table below illustrates the general influence of solvent properties on tautomeric equilibrium.
| Solvent Property | Influence on Tautomeric Equilibrium |
| Polarity | Polar solvents tend to stabilize the more polar tautomer. |
| Hydrogen Bond Donating Ability | Can stabilize the keto form by hydrogen bonding with the carbonyl oxygen. |
| Hydrogen Bond Accepting Ability | Can stabilize the enol form by hydrogen bonding with the hydroxyl proton. |
The interplay of these solvent effects determines the observed tautomeric ratio in solution.
Computational Analysis of Tautomeric Preferences and Interconversion Barriers
In conjunction with experimental studies, computational chemistry provides a powerful lens through which to examine the tautomerism of this compound. Theoretical calculations can predict the relative stabilities of tautomers, the energy barriers for their interconversion, and the mechanisms of proton transfer.
Gas-Phase Tautomeric Stability Calculations
Quantum mechanical calculations, such as Density Functional Theory (DFT), are frequently employed to determine the intrinsic stability of tautomers in the gas phase, free from solvent influences. orientjchem.org These calculations provide the relative energies of the enol and keto forms, indicating which tautomer is thermodynamically more stable in isolation. For many similar heterocyclic systems, the enol form is often found to be more stable in the gas phase. mdpi.com The energy difference between the tautomers is a key factor in predicting the position of the equilibrium.
Solvent Effects on Tautomeric Equilibria through Implicit and Explicit Solvation Models
To model the behavior of this compound in solution, computational methods incorporate the effects of the solvent. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, accounting for the bulk electrostatic effects of the solvent on the solute. sonar.ch This approach can predict how the polarity of the solvent will shift the tautomeric equilibrium. nih.gov
Explicit solvation models provide a more detailed picture by including individual solvent molecules interacting directly with the solute. nih.gov This is particularly important for solvents that can form specific hydrogen bonds with the tautomers. sonar.ch By calculating the energies of the solute-solvent complexes, a more accurate prediction of the tautomeric preference in a given solvent can be achieved. sonar.ch
Proton Transfer Mechanisms in the Ground and Excited States
Computational methods are instrumental in elucidating the mechanism of proton transfer between the tautomeric forms. pearson.com In the ground state, calculations can map out the potential energy surface for the intramolecular proton transfer, identifying the transition state and the energy barrier for the reaction. orientjchem.org This barrier determines the rate of interconversion between the tautomers. The mechanism often involves the movement of a proton from one heteroatom to another. youtube.com
The behavior in the electronically excited state can also be investigated. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon where the proton transfer occurs after the molecule has absorbed light. mdpi.com Computational studies can predict the feasibility of ESIPT and how the tautomeric equilibrium might be affected by photoexcitation. mdpi.com These studies often involve calculating the potential energy surfaces of the excited states to understand the pathway of proton transfer. mdpi.com
Solid-State Tautomerism and Crystal Packing Effects
A comprehensive analysis of the solid-state tautomerism and crystal packing effects of this compound is currently hindered by the lack of publicly available single-crystal X-ray diffraction data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific structural information for this compound.
In the absence of direct experimental data for this compound, insights can be drawn from the study of analogous heterocyclic systems. Research on related compounds, such as bromopyridine and pyrimidine (B1678525) derivatives, underscores the critical role of intermolecular interactions in determining which tautomeric form is favored in the solid state.
For many heterocyclic compounds capable of tautomerism, the crystalline form often consists of a single, dominant tautomer. This preference is dictated by the efficiency of crystal packing and the formation of stable intermolecular hydrogen-bonding networks. For instance, in the solid state, hydroxy-substituted nitrogen heterocycles frequently adopt the lactam (or pyridone/pyrazinone) form over the hydroxy-aromatic (enol) form if it allows for the formation of strong, directional hydrogen bonds, such as N-H···O interactions. These interactions often lead to the formation of well-ordered supramolecular structures like dimers, chains, or sheets, which stabilize the crystal lattice.
The specific substituent, in this case, a bromine atom, can also influence crystal packing through halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. However, without crystallographic data for this compound, the presence and nature of such interactions remain speculative.
Solid-state NMR (ssNMR) spectroscopy could serve as a powerful alternative or complementary technique to X-ray diffraction for investigating tautomerism in the solid state. By analyzing the chemical shifts of carbon and nitrogen atoms, it is possible to distinguish between different tautomeric forms, as the local electronic environment of the nuclei differs significantly between tautomers. Studies on other imidazole (B134444) and pyridine (B92270) derivatives have successfully used 13C and 15N CPMAS NMR to identify the co-existence of multiple tautomers in the solid state or to confirm the presence of a single form.
While computational methods can predict the relative stabilities of different tautomers in the gas phase or in solution, the energetic contributions of crystal packing can be significant enough to favor a tautomer that is less stable in isolation. Therefore, experimental validation through techniques like X-ray crystallography or ssNMR is essential for a definitive understanding of the solid-state behavior of this compound.
Until such experimental data becomes available, any discussion on the solid-state tautomerism and crystal packing of this compound is based on analogies to related structures and general principles of physical organic chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromopyrazin 2 Ol and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-Bromopyrazin-2-ol. While complete, published spectra for this specific compound are scarce, analysis of closely related analogues, such as (R)-1-(6-bromopyridin-2-yl)ethan-1-ol and 1-(6-Bromopyridin-2-yl)ethanone, allows for the prediction of its spectral characteristics. rsc.orgunam.mx The pyrazinol ring contains two protons, H-3 and H-5, which would appear as doublets due to coupling to each other. The presence of the bromine atom and the hydroxyl/carbonyl group significantly influences the electronic environment and thus the chemical shifts of the ring protons and carbons.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on data from analogues, the proton and carbon chemical shifts for this compound can be predicted. The chemical shifts are sensitive to the solvent and the dominant tautomeric form.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 | - | ~155-165 | Carbonyl carbon in the 'one' tautomer, significantly deshielded. |
| C3 | ~6.5-7.0 | ~110-120 | Proton signal would be a doublet. |
| C5 | ~7.0-7.5 | ~125-135 | Proton signal would be a doublet, downfield due to proximity to Br. |
| C6 | - | ~140-150 | Carbon attached to bromine, deshielded. |
| N1-H / O-H | ~10-13 | - | Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature. |
To confirm the structural assignments, a suite of two-dimensional (2D) NMR experiments is essential. iucr.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two ring protons (H-3 and H-5), confirming their scalar coupling and adjacency in the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at ~6.5-7.0 ppm to the carbon at ~110-120 ppm (C3) and the proton at ~7.0-7.5 ppm to the carbon at ~125-135 ppm (C5). scirp.org
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:
H-3 correlating to C-2, C-5, and potentially C-6.
H-5 correlating to C-3, C-6, and C-2.
The N-H proton correlating to C-2 and C-6, which would be strong evidence for the pyrazin-2-one tautomer being the major form in solution. iucr.orgscirp.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, aiding in conformational analysis. For a planar molecule like this, NOESY can help confirm assignments, for instance, by showing a correlation between the N-H proton and the H-3 proton.
Pyrazin-2-ol and its derivatives can exist in a keto-enol tautomeric equilibrium. Temperature-dependent NMR studies are a powerful method to investigate the dynamics of this process. researchgate.netthermofisher.com By recording NMR spectra at various temperatures, one can observe changes in chemical shifts or the coalescence of separate signals for the keto and enol forms. uoc.gr
If the exchange between tautomers is slow on the NMR timescale at a given temperature, distinct sets of peaks for each tautomer would be visible. As the temperature increases, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. fu-berlin.de Analysis of these line-shape changes allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (Ea) of the tautomeric equilibrium, providing a complete picture of the molecule's dynamic behavior in solution. uoc.gr
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. thermofisher.comhoriba.com These two methods are complementary; vibrations that are strong in Raman may be weak in IR, and vice-versa. thermofisher.com This is particularly useful for analyzing molecules like this compound, which possesses both polar (C=O, O-H, N-H) and non-polar (C-C, C-H) bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (H-bonded) | 3100-3300 | Medium | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Strong |
| C=O Stretch (Amide I) | 1650-1690 | Strong | Medium |
| C=C / C=N Stretch (Ring) | 1400-1600 | Medium-Strong | Medium-Strong |
| N-H Bend (Amide II) | 1510-1550 | Medium | Weak |
| C-Br Stretch | 500-650 | Strong | Strong |
The C=O stretching vibration is expected to be a very strong band in the IR spectrum around 1670 cm⁻¹, characteristic of a cyclic amide (lactam). The presence of strong intermolecular N-H---O=C hydrogen bonding would shift this band to a lower frequency. The C-Br stretch would be expected in the lower frequency region of the spectrum. niscpr.res.in
A common and powerful approach in modern spectroscopy is to compare experimental FT-IR and Raman spectra with those simulated using computational methods like Density Functional Theory (DFT). ripublication.comscielo.org.mx By calculating the optimized geometry and vibrational frequencies of this compound (for both tautomers), a theoretical spectrum can be generated. niscpr.res.in
This comparison serves two main purposes:
Accurate Band Assignment: It allows for a more confident assignment of experimental vibrational bands to specific molecular motions, especially in the complex fingerprint region where many ring vibrations overlap.
Structural Confirmation: A good agreement between the experimental and calculated spectra provides strong evidence for the calculated structure being correct. This can help confirm the dominant tautomer in the solid state.
Typically, calculated harmonic frequencies are slightly higher than experimental ones, so they are often multiplied by a scaling factor to improve the correlation. niscpr.res.in
Experimental Spectral Analysis and Band Assignments
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been published, data from closely related compounds, such as a zinc complex containing an N-[(6-bromopyridin-2-yl)...] ligand and (6-bromopyridin-2-yl)methanol, provide valuable insights into the expected geometry and packing. iucr.orgnih.govrcsb.org
From these analogues, the pyrazine (B50134) or pyridine (B92270) ring is expected to be planar. The C-Br bond length would be approximately 1.85-1.90 Å. The endocyclic C-N and C-C bonds will have lengths intermediate between single and double bonds, characteristic of an aromatic system.
Expected Molecular and Supramolecular Features:
| Structural Parameter | Expected Value | Significance |
|---|---|---|
| C-Br Bond Length | ~1.88 Å | Standard for a bromine atom on an sp² carbon. |
| C2=O Bond Length | ~1.24 Å | Typical for a carbonyl group in a cyclic amide. |
| C2-N1 Bond Length | ~1.38 Å | Partial double bond character due to amide resonance. |
| Hydrogen Bond (N-H···O) Distance | ~2.8-3.0 Å | Indicates strong intermolecular hydrogen bonding. |
| Crystal Packing Motif | Centrosymmetric Dimers or Chains | Driven by N-H···O=C hydrogen bonds, a common feature in pyrazinones and pyridones. iucr.orgnih.gov |
The most significant feature of the solid-state structure would likely be the supramolecular assembly driven by hydrogen bonding. In the pyrazin-2-one tautomer, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This would lead to the formation of strong, centrosymmetric dimers or extended chains (catemers) in the crystal lattice. These interactions are critical as they dictate the material's physical properties, such as melting point and solubility.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esuol.de This method is instrumental in determining the absolute configuration and conformational details of molecules like this compound and its analogues.
For instance, the crystal structure of a related compound, {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N'}-dichloridozinc dichloromethane (B109758) hemisolvate, revealed a distorted tetrahedral geometry around the zinc cation. onu.edu The analysis of bond lengths within this complex was consistent with localized C=N double bonds and a C-C single bond, providing clear insights into its electronic structure. onu.edu
In another example involving a brominated heterocyclic system, the crystal structure of C₁₃H₁₉BBrNO₃ was determined to be triclinic with the space group P1. researchgate.net Detailed crystallographic data, including cell parameters (a = 6.5459(3) Å, b = 11.2565(5) Å, c = 11.8529(5) Å, α = 106.938(2)°, β = 105.657(2)°, γ = 106.628(2)°), were obtained, allowing for a precise description of the molecular structure. researchgate.net
The study of pyrazin-2-ol derivatives and their analogues through SC-XRD allows for the unambiguous determination of their solid-state conformation, including the planarity of ring systems and the dihedral angles between different molecular fragments. This information is crucial for understanding the structure-property relationships in these compounds.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound and its analogues is governed by a variety of non-covalent intermolecular interactions, which can be elucidated through single-crystal X-ray diffraction data. These interactions play a critical role in the formation of supramolecular architectures.
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govfrontiersin.org The strength of halogen bonding generally increases from chlorine to bromine to iodine. mdpi.commdpi.com In the crystal packing of some brominated compounds, Br···Br and Br···π interactions contribute to the formation of 2D sheets or 3D supramolecular structures. mdpi.com The directionality of halogen bonds is a key feature that makes them a valuable tool in crystal engineering. mdpi.com
π-π Stacking: Aromatic rings in pyrazin-2-ol systems can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions can be observed in various forms, such as slipped π-π stacking. researchgate.netresearchgate.net For instance, in an imidazo[1,2-a]pyridine (B132010) derivative, weak C—H···π and slipped π–π stacking interactions link dimers into layers. researchgate.net In another case, two molecules of a flavone-chalcone hybrid are packed by a π-π stacking interaction between two flavone (B191248) rings with a separation of 3.790 Å. mdpi.com
The interplay of these intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—dictates the final three-dimensional arrangement of the molecules in the crystal lattice.
Hirshfeld Surface and Energy Framework Analyses of Crystal Packing
To gain deeper quantitative insights into the intermolecular interactions and crystal packing of this compound and its analogues, Hirshfeld surface analysis and energy framework calculations are employed.
Hirshfeld Surface Analysis: This method provides a visual and quantitative representation of intermolecular contacts within a crystal. mdpi.commdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, specific interactions can be identified and their relative contributions assessed. mdpi.comresearchgate.net For example, in the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the 2D fingerprint plots derived from the Hirshfeld surface revealed that H···Br/Br···H (26.1%), H···H (21.7%), and H···C/C···H (21.3%) interactions were the most significant contributors to the crystal packing. researchgate.netresearchgate.net Dark red spots on the dnorm surface highlight close contact interactions, often corresponding to hydrogen bonds. mdpi.com
Energy Framework Analysis: This computational approach allows for the visualization and quantification of the energetic aspects of crystal packing. rsc.org It calculates the interaction energies between molecules in the crystal and represents them as a framework of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. frontiersin.orgrasayanjournal.co.in These frameworks can be deconstructed into electrostatic, dispersion, and total energy components. researchgate.net For instance, in a study of aminopyridine derivatives, energy framework analysis revealed that electrostatic energy was the dominant stabilizing factor in their crystal structures. rasayanjournal.co.in In contrast, for some pyrazine-containing salts, the energy frameworks were found to be dominated by the dispersive contribution. mdpi.com This analysis provides a powerful tool for understanding the anisotropy of intermolecular interactions and their influence on the mechanical properties of the crystal. rsc.org
These advanced analyses provide a comprehensive picture of the forces governing the supramolecular assembly of this compound and related compounds in the solid state.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of molecules like this compound.
Analysis of Electronic Transitions (n-π* and π-π*)
The UV-Vis absorption spectra of organic molecules containing chromophores, such as the pyrazin-2-ol ring system, are characterized by electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. libretexts.org The primary transitions observed in the accessible UV-Vis range for such compounds are π → π* and n → π* transitions. wikipedia.orglibretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically characterized by high molar absorptivity (ε) values, often in the order of 10,000 L·mol⁻¹·cm⁻¹. libretexts.orglibretexts.org For pyrazine derivatives, these transitions are often found in the UV region. science.gov
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., a lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital. libretexts.orgrsc.org Compared to π → π* transitions, n → π* transitions are generally weaker, with molar absorptivity values typically less than 2000 L·mol⁻¹·cm⁻¹. libretexts.org They occur at longer wavelengths (lower energy) because non-bonding orbitals are higher in energy than π bonding orbitals. libretexts.orglibretexts.org For carbonyl-containing compounds, these transitions are often observed in the 270-300 nm range. masterorganicchemistry.com
The electronic absorption spectra of pyrazine derivatives can be influenced by substituent groups. Electron-donating or electron-withdrawing groups can alter the energies of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption bands. science.gov For example, increasing the push-pull character of substituents can decrease the HOMO-LUMO energy gap, resulting in a redshift of the electronic absorption bands. science.gov
Solvatochromic Effects and Excited-State Behavior
The excited-state properties and the position of absorption and emission bands of this compound can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism.
Solvatochromic Effects: The polarity of the solvent can affect the relative energies of the ground and excited states, leading to shifts in the absorption and emission maxima. For instance, n → π* transitions typically exhibit a blueshift (hypsochromic shift) in polar, hydrogen-bonding solvents. This is because the lone pair electrons are stabilized by hydrogen bonding with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net Conversely, π → π* transitions often show a redshift (bathochromic shift) with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.
Excited-State Behavior: The excited-state dynamics of pyrazinol derivatives can be complex, involving processes such as fluorescence, intersystem crossing to a triplet state, and non-radiative decay. mdpi.com The nature of the excited state can have significant charge-transfer character, particularly in molecules with donor and acceptor groups. researchgate.netunibo.it The excited-state lifetime and fluorescence quantum yield are key parameters that characterize the emissive properties of a molecule. For some pyrazoline derivatives, strong emissions are observed in dilute solutions, but this is often quenched in the solid state due to intermolecular interactions like π-π stacking. mdpi.com However, the introduction of specific interactions, such as hydrogen bonding, can sometimes impede molecular motion and block non-radiative decay pathways, leading to enhanced solid-state fluorescence. mdpi.com The study of excited-state behavior provides fundamental insights into the photophysical processes that govern the response of these molecules to light. chemrxiv.org
Computational Chemistry and Theoretical Studies on 6 Bromopyrazin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into molecular behavior at the electronic level. For a molecule such as 6-Bromopyrazin-2-ol, these methods can elucidate its structure, stability, and electronic properties.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. q-chem.com It is primarily used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.com DFT's popularity stems from its favorable balance between computational cost and accuracy, making it feasible to study relatively large and complex molecules. q-chem.com The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. q-chem.com
For this compound, DFT is instrumental in performing geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial information about the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex exchange and correlation interactions between electrons. aps.org Basis sets are sets of mathematical functions used to construct the molecular orbitals.
For heterocyclic compounds similar to this compound, the hybrid functional B3LYP is a widely used and well-benchmarked choice. dergipark.org.trijournalse.orgnih.gov It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. Other functionals, such as the PBE (Perdew-Burke-Ernzerhof) and the meta-GGA SCAN, are also employed depending on the specific properties being investigated. aps.org
The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-31+G(d,p), are commonly used for organic molecules. dergipark.org.trijournalse.orgnih.gov The inclusion of polarization functions (d) and diffuse functions (+) is often important for accurately describing systems with heteroatoms and potential non-covalent interactions.
Table 1: Common Exchange-Correlation Functionals in DFT
| Functional Type | Example(s) | Description |
|---|---|---|
| GGA (Generalized Gradient Approx.) | PBE, BLYP | Depends on the local electron density and its gradient. Good for structural properties of solids and molecules. aps.org |
| meta-GGA | SCAN | Incorporates the kinetic energy density in addition to the density and its gradient, often improving accuracy. aps.org |
| Hybrid GGA | B3LYP, PBE0 | Mixes a percentage of exact Hartree-Fock exchange with a GGA functional, generally providing good accuracy for molecular energetics. dergipark.org.trnih.gov |
| Range-Separated Hybrid | CAM-B3LYP | Treats short- and long-range exchange interactions differently, useful for charge-transfer excitations. |
Conformational analysis is crucial for understanding the structure-activity relationships of molecules. This compound can exist in tautomeric forms: the 'ol' form (this compound) and the 'one' form (6-bromo-1H-pyrazin-2-one). DFT calculations can be used to compute the relative energies of these tautomers to determine which is more stable.
The study of potential energy surfaces (PES) maps the energy of a molecule as a function of its geometry. For this compound, this could involve calculating the energy changes associated with the rotation of the hydroxyl group or the tautomerization process. By identifying the minima on the PES, the most stable conformers and tautomers can be identified. This analysis is vital as the biological activity and chemical reactivity of different conformers can vary significantly. ijournalse.org
While DFT is a powerful tool, for even higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), systematically improve upon the HF method by including electron correlation. These methods are computationally more demanding than DFT and are often used to benchmark the results from less expensive methods or for systems where DFT might fail. For halogenated heterocycles, high-accuracy calculations are valuable for obtaining precise energetic and electronic data. nih.govmdpi.com Studies on related systems have sometimes initiated geometry optimizations at the HF level before reoptimizing with more robust methods like B3LYP. mdpi.com
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Selection of Exchange-Correlation Functionals and Basis Sets
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. imperial.ac.uklibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ajchem-a.com
The energies of the HOMO and LUMO and the energy difference between them (the HOMO-LUMO gap) are critical parameters derived from quantum chemical calculations. dergipark.org.tr
HOMO Energy (E_HOMO): Correlates with the ionization potential and represents the molecule's ability to donate electrons. A higher E_HOMO indicates a better electron donor.
LUMO Energy (E_LUMO): Relates to the electron affinity and represents the molecule's ability to accept electrons. A lower E_LUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The difference, ΔE = E_LUMO - E_HOMO, is an indicator of molecular stability and chemical reactivity. dergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For pyrazine (B50134) derivatives, quantum chemical calculations have been used to determine these values. For instance, calculations on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine showed a HOMO-LUMO gap of 3.56 eV. rsc.org From the HOMO and LUMO energies, several reactivity indices can be calculated, which help in quantitatively predicting the global reactivity of the molecule.
Table 2: Theoretical Reactivity Indices for a Hypothetical Pyrazine Derivative This table presents typical values for pyrazine derivatives as found in the literature to illustrate the concepts; specific values for this compound would require dedicated calculation.
| Parameter | Formula | Typical Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.5 to -5.0 | Electron-donating capacity dergipark.org.trresearchgate.net |
| LUMO Energy | E_LUMO | -1.5 to -0.5 | Electron-accepting capacity dergipark.org.trresearchgate.net |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 5.0 | Chemical reactivity and stability dergipark.org.trrsc.org |
| Ionization Potential (IP) | -E_HOMO | 5.0 to 6.5 | Energy required to remove an electron dergipark.org.tr |
| Electron Affinity (EA) | -E_LUMO | 0.5 to 1.5 | Energy released when an electron is added dergipark.org.tr |
| Chemical Hardness (η) | (IP - EA) / 2 | 1.7 to 2.5 | Resistance to change in electron distribution dergipark.org.tr |
| Electrophilicity Index (ω) | (IP + EA)² / (8η) | 1.0 to 2.0 | Propensity to accept electrons dergipark.org.tr |
These theoretical studies provide a comprehensive framework for understanding the intrinsic properties of this compound, guiding further experimental work on its synthesis and application.
Nucleophilic and Electrophilic Sites Identification
The identification of nucleophilic and electrophilic sites within a molecule is fundamental to understanding its reactivity. A nucleophile is an electron-rich chemical species that donates an electron pair to form a chemical bond, while an electrophile is an electron-deficient species that accepts an electron pair. vaia.comyoutube.comlibretexts.org In this compound, the distribution of electron density, influenced by the constituent atoms and their arrangement in the pyrazine ring, dictates the location of these reactive sites.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of a molecule. Key indicators for identifying nucleophilic and electrophilic centers include the analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
Nucleophilic Sites: These are regions of high electron density, often associated with lone pairs on heteroatoms or π-electron systems. The HOMO region is particularly significant, as these are the most energetic and available electrons for donation, indicating the most probable site for an electrophilic attack. youtube.com For this compound, the nitrogen atoms in the pyrazine ring, the oxygen atom of the hydroxyl group, and the bromine atom all possess lone pairs, making them potential nucleophilic centers. vaia.com The π-system of the aromatic ring also contributes to the molecule's nucleophilicity. vaia.com
Electrophilic Sites: These are electron-poor regions, typically carbon atoms bonded to electronegative atoms, which create a partial positive charge. vaia.comsaskoer.ca The LUMO region highlights the most favorable location for receiving electrons from a nucleophile. youtube.com In this compound, the carbon atoms bonded to the electronegative nitrogen, oxygen, and bromine atoms are potential electrophilic sites. The carbon atom at position 6, bonded to the bromine atom, is a particularly strong electrophilic center, as bromine can act as a good leaving group in nucleophilic substitution reactions.
Computational studies on similar pyrazine derivatives have utilized DFT calculations to determine various quantum chemical parameters that quantify reactivity. mdpi.comresearchgate.net These parameters, derived from the energies of the HOMO and LUMO, provide a quantitative basis for identifying reactive sites.
Table 1: Illustrative Quantum Chemical Parameters for Reactivity Analysis (Based on Pyrazine Derivative Studies)
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Indicates electron-donating ability (nucleophilicity) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Indicates electron-accepting ability (electrophilicity) |
| Energy Gap | ΔE | ELUMO - EHOMO | Lower gap suggests higher reactivity |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons |
| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
| Global Softness | σ | 1/η | Inverse of hardness; high value indicates high reactivity |
| Electrophilicity Index | ω | χ²/2η | Measures the propensity to accept electrons |
This table presents parameters used in computational chemistry to analyze reactivity, based on methodologies applied to related pyrazine compounds. mdpi.comresearchgate.net Exact values for this compound would require specific DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system at the atomic level, offering insights that are often inaccessible through experimental means alone. For this compound, MD simulations can elucidate its behavior in various environments, such as in solution or interacting with other molecules. While specific MD studies on this compound are not widely published, the methodology has been applied to structurally similar compounds like 2-amino-5-bromopyrazine, providing a framework for understanding its potential dynamic properties. researchgate.net
Conformational Flexibility and Solvent Interactions
An MD simulation of this compound in an aqueous environment would model the interactions between the solute and the surrounding water molecules. The simulation would track:
Hydrogen Bonding: The hydroxyl group and the ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, forming a dynamic network of hydrogen bonds with water molecules. mdpi.com MD simulations can quantify the average number and lifetime of these bonds, revealing the stability of the solvation shell.
Solvation Shell Structure: The simulation reveals how solvent molecules arrange themselves around the solute. This includes calculating the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Conformational Preference: By simulating the system over time, MD can identify the most stable conformations of the molecule in the solvent, considering the energetic balance between internal molecular forces and interactions with the solvent. The flexibility of side chains or functional groups significantly impacts a molecule's interactions and properties.
Dynamic Behavior in Condensed Phases
In a condensed phase (liquid or solid), a molecule's behavior is governed by constant interactions with its neighbors. MD simulations are ideally suited to explore this complex, dynamic environment. For this compound, an MD simulation would provide a trajectory detailing the position and velocity of every atom over the simulation period. Analysis of this trajectory yields critical information about the molecule's dynamic properties.
Key metrics derived from such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's atoms from a reference structure over time. A low, stable RMSD value indicates that the molecule maintains a stable conformation, while large fluctuations suggest significant flexibility or conformational changes. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues and highlights the regions of the molecule that are most mobile or flexible. researchgate.net For this compound, one would expect higher RMSF values for the hydrogen of the hydroxyl group compared to the atoms within the rigid pyrazine ring.
Binding and Interaction Energies: When studying the interaction of this compound with another molecule or a surface (as in corrosion inhibition studies on similar pyrazines), MD simulations can calculate the interaction and binding energies. researchgate.net A more negative binding energy typically signifies a more stable and stronger interaction.
This table outlines key analytical outputs from MD simulations, based on standard practices and studies on related heterocyclic compounds. researchgate.netresearchgate.net
Advanced Applications and Materials Design Featuring the 6 Bromopyrazin 2 Ol Scaffold
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to a variety of different biological targets, often with high affinity. nih.govmdpi.com The pyrazine (B50134) nucleus is a component of numerous bioactive molecules, and its derivatives have demonstrated a wide spectrum of pharmacological activities. imist.manih.gov The 6-Bromopyrazin-2-ol scaffold, in particular, combines the bio-active pyrazine core with functional groups that are crucial for tuning molecular properties and establishing key interactions with protein targets. Research has indicated that the presence of a bromo group on a pyrazine ring can contribute to antimigration and antiproliferative activities, highlighting the therapeutic potential of this specific structural motif. imist.ma This inherent biological relevance, coupled with its synthetic versatility, establishes this compound as a valuable scaffold for the discovery of new medicines.
The design of novel chemical entities (NCEs) is a creative, structure-driven process aimed at developing new drugs with improved efficacy and safety. researchgate.netresearchgate.net The this compound scaffold offers several key features that medicinal chemists can exploit according to established design principles:
Hydrogen Bonding: The hydroxyl (-OH) group at the 2-position and the nitrogen atoms within the pyrazine ring can act as both hydrogen bond donors and acceptors. This is critical for anchoring a molecule within a protein's binding site, an interaction often essential for biological activity. drugdesign.org
Aromatic Interactions: The pyrazine ring can engage in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.
Synthetic Tractability: The bromine atom at the 6-position is an exceptionally useful synthetic handle. It readily participates in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic and controlled introduction of a wide array of different substituents, enabling chemists to precisely modulate the compound's size, shape, and electronic properties to optimize binding and pharmacokinetic characteristics.
A study on pyrazine derivatives for anticancer applications demonstrated that various chemical transformations, including bromination and amidation, on the pyrazine core could yield compounds with potential therapeutic value. imist.ma This underscores the principle of using the core scaffold as a template for generating a library of diverse analogues to explore and optimize biological activity.
Scaffold hopping is a prominent strategy in drug design where the core structure of a known active compound is replaced with a chemically different but functionally similar scaffold. biosolveit.deuniroma1.itnih.gov This approach is used to discover new classes of compounds, improve properties, and circumvent existing patents. biosolveit.denih.gov Bioisosteric replacement, a related concept, involves substituting a functional group or an entire substructure with another that retains similar physical and chemical properties, thereby maintaining the desired biological activity. researchgate.net
While direct, published examples of scaffold hopping explicitly using this compound are not prevalent, its structure makes it an ideal candidate for such strategies. The this compound motif can be considered a bioisostere for other substituted hydroxyaromatic systems, such as brominated phenols or other hydroxy-heterocycles. For instance, in a lead optimization campaign, a phenol-containing molecule could potentially be replaced with the this compound scaffold. This "hop" would alter the core structure while preserving key features like a hydrogen-bonding hydroxyl group and an aromatic ring system capable of various interactions. The introduction of the pyrazine nitrogens would significantly change the scaffold's electronics, polarity, and metabolic profile, potentially leading to improved potency or better drug-like properties. One study demonstrated a successful scaffold hop where a phenol (B47542) ring was replaced by a hydroxytriazole system, illustrating the viability of replacing hydroxy-aromatic moieties with hydroxy-heterocyclic ones. rsc.org
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific parts of a molecule contribute to its biological effect. drugdesign.orggardp.org For the this compound scaffold, an SAR campaign would involve the synthesis and biological evaluation of a series of analogues to determine the optimal substituents at each position.
A systematic SAR exploration would typically investigate the following modifications:
Modification of the Hydroxyl Group: The -OH group could be converted into ethers (e.g., -OCH₃, -OCH₂Ph) or esters to probe the importance of its hydrogen bond donating ability and to modulate lipophilicity.
Replacement of the Bromo Group: Using palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a diverse range of aryl, heteroaryl, or alkyl groups. This exploration helps to map the steric and electronic requirements of the binding pocket.
Substitution at Other Ring Positions: The available carbon atoms on the pyrazine ring could be functionalized to explore additional interaction points with the target protein.
Research on related imidazo[1,2-a]pyrazine (B1224502) derivatives has shown that modifications to the core structure significantly impact activity, allowing researchers to build a comprehensive SAR model. researchgate.net The table below illustrates a hypothetical SAR study for this compound derivatives against a target kinase.
| Analogue | Modification from Parent Scaffold | Kinase Inhibition (IC₅₀, nM) | Rationale for Modification |
|---|---|---|---|
| Parent | 6-Bromo, 2-OH | 520 | Baseline activity of the core scaffold. |
| Analogue 1 | 6-Bromo, 2-OCH₃ | >10000 | Tests the necessity of the hydroxyl as a hydrogen bond donor. |
| Analogue 2 | 6-Phenyl, 2-OH | 150 | Probes for a hydrophobic pocket at the 6-position. |
| Analogue 3 | 6-(4-fluorophenyl), 2-OH | 45 | Introduces polar interaction (fluorine) to the hydrophobic substituent. |
| Analogue 4 | 6-(pyridin-4-yl), 2-OH | 85 | Adds a hydrogen bond acceptor to improve solubility and interactions. |
This table is a representative example based on common SAR strategies and does not reflect actual experimental data.
Scaffold Hopping Strategies and Bioisosteric Replacements
Building Block in Complex Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound is a valuable building block for the construction of more complex molecules. researchgate.net Its bifunctional nature—possessing both an electrophilic site (the carbon bearing the bromine) and nucleophilic/modifiable sites (the hydroxyl group and ring nitrogens)—allows for its use in diverse and multistep synthetic pathways. Chemical suppliers often list brominated heterocycles as key intermediates for research and development, underscoring their importance in synthetic chemistry. bldpharm.com
The term "polyfunctionalized" refers to molecules bearing multiple functional groups, which often possess tailored properties for specific applications. This compound is an excellent starting material for creating such complex pyrazines due to the orthogonal reactivity of its functional groups.
A typical synthetic strategy might involve:
Protection/Modification of the Hydroxyl Group: The hydroxyl group can be protected (e.g., as a silyl (B83357) ether) or alkylated first.
Cross-Coupling at the Bromo Position: A new substituent is introduced via a palladium-catalyzed reaction at the C-Br bond.
Deprotection/Further Modification: The protecting group on the oxygen is removed, and the hydroxyl group can be further functionalized if needed.
This stepwise approach allows for the controlled synthesis of pyrazine derivatives with three or more distinct functional groups. For example, a research study detailed a series of chemical transformations on pyrazine starting materials to produce seven unique, polyfunctionalized derivatives with potential as anticancer agents, demonstrating the utility of the pyrazine core in generating molecular complexity. imist.ma
Macrocycles and supramolecular assemblies are large, highly organized chemical structures formed through covalent or non-covalent bonds, respectively. beilstein-journals.orgajbls.com They are of immense interest in materials science, sensing, and catalysis. researchgate.netd-nb.info The this compound scaffold possesses the necessary features to be incorporated into these advanced architectures.
Supramolecular Assembly via Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor—an attractive, non-covalent interaction with a Lewis basic atom (like nitrogen or oxygen). rsc.org The pyrazine nitrogen atoms, in turn, can act as halogen or hydrogen bond acceptors. This donor-acceptor capability allows the molecule to self-assemble or co-crystallize with other molecules to form ordered, supramolecular networks. For example, the related molecule pyrazine is known to form co-crystals with diiodobenzene through C–I···N halogen bonds. rsc.org
Macrocycle Synthesis: The bifunctional nature of this compound makes it a candidate for polymerization or macrocyclization reactions. For instance, by reacting it with another bifunctional linker under high-dilution conditions, it could form the corner piece of a large macrocyclic ring. The pyrazine unit itself is known to act as a bridging ligand between metal centers, a strategy used to construct discrete, metal-organic cages and polymers. science.gov
While specific examples of macrocycles built from this compound are not widely reported, the fundamental chemical properties of the scaffold align perfectly with the design principles used to create these complex and functional molecular systems.
Synthesis of Polyfunctionalized Pyrazine Derivatives
Exploration in Materials Science and Optoelectronic Applications
The pyrazine ring, an electron-deficient heteroaromatic system, serves as a fundamental scaffold in the design of advanced materials. thieme-connect.de The specific derivative, this compound, which exists in tautomeric equilibrium with 6-Bromo-1H-pyrazin-2-one, offers two distinct functional sites: the bromine atom, which is amenable to various cross-coupling reactions, and the pyrazinol/pyrazinone moiety, which can influence electronic properties and participate in hydrogen bonding. thieme-connect.de These features make it a versatile precursor for developing sophisticated materials for electronic and sensing applications.
Synthesis of Pyrazine-Based Ligands for Metal Coordination Chemistry
The field of coordination chemistry leverages organic molecules, or ligands, to bind to metal centers, creating complexes with specific geometric and electronic properties. msu.edu Pyrazine-based ligands are of particular interest because the pyrazine unit can act as a bridge between two metal centers, potentially facilitating magnetic and electrochemical exchange. massey.ac.nz
The this compound scaffold is an ideal starting point for synthesizing custom ligands. The bromine atom at the 6-position is a key functional handle for building more complex molecular architectures through metal-catalyzed cross-coupling reactions. mdpi.com For instance, the Sonogashira coupling reaction, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, is a powerful tool in this context. A series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized by reacting 2,5-dibromopyrazine (B1339098) derivatives with various ethynylarenes using a palladium-phosphine catalyst and a copper(I) co-catalyst. researchgate.net This established methodology can be adapted for this compound to introduce aryleneethynyl groups, thereby extending the π-conjugated system of the ligand.
The general synthetic approach is outlined below:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃), THF | 6-(Arylethynyl)pyrazin-2-ol Ligand |
| Suzuki Coupling | This compound, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | 6-Arylpyrazin-2-ol Ligand |
| Schiff Base Condensation | Amino-functionalized pyrazine derivative, Aldehyde/Ketone | Acid/Base catalyst, Reflux | Imine-containing Pyrazine Ligand |
This table presents hypothetical synthetic routes for ligand synthesis based on established reactions for similar halopyrazines. massey.ac.nzresearchgate.net
Once synthesized, these pyrazine-based ligands can coordinate with various transition metals, such as manganese, cobalt, or copper. massey.ac.nz The nitrogen atoms of the pyrazine ring act as Lewis bases, donating lone pairs of electrons to the empty orbitals of the metal ion (a Lewis acid). msu.edu The resulting metal complexes can adopt various geometries, with octahedral being common for a coordination number of six. msu.edu The electronic properties of these complexes are highly tunable. For example, the incorporation of pyrazine as a bridging ligand can lead to metal-metal communication, a phenomenon of interest in the development of molecular wires and magnetic materials. massey.ac.nz
| Metal Ion | Ligand Type | Resulting Complex Structure | Potential Application |
| Cobalt (II) | Pyrazine-based Schiff Base | Cyclohelicate Triangle | Molecular Magnetism |
| Manganese (II) | Pyrazine-based Schiff Base | Cyclohelicate Triangle | Catalysis |
| Copper (II) | Substituted Pyrazine | Mononuclear or Binuclear Complex | Optoelectronics |
This table summarizes potential metal complexes formed from pyrazine-based ligands and their applications, based on findings for structurally related ligand systems. massey.ac.nzrasayanjournal.co.in
Development of Fluorescent Probes and Sensors
Fluorescent sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or color. researchgate.net These tools are highly valued for their sensitivity and ease of operation. researchgate.net The design of such sensors often relies on a modular approach, combining a fluorophore (the light-emitting unit), a recognition site (which selectively binds the analyte), and a linker.
The electron-deficient nature of the pyrazine ring makes it an excellent component in fluorescent sensor design, particularly as an electron-acceptor (A) in Donor-π-Acceptor (D-π-A) systems. beilstein-journals.orgmdpi.com In this architecture, the pyrazine core is connected to an electron-donating group through a π-conjugated bridge. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the molecule's environment.
The this compound scaffold can be chemically modified to create such sensors. For example, the bromine atom can be replaced with a recognition moiety via nucleophilic substitution or cross-coupling, while the pyrazinol oxygen can be functionalized to tune the electronic properties of the core fluorophore. The synthesis of a novel pyrazine-pyridone based fluorescent sensor for zinc ions (Zn²⁺) has been reported, demonstrating the viability of the pyrazine core in sensor applications. mdpi.com
The sensing mechanism of these probes is often based on processes like Photo-induced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). rsc.org In a typical PET-based sensor, the fluorescence of the fluorophore is initially "off" or quenched because an electron is transferred from a nearby recognition unit. When the target analyte binds to the recognition unit, it changes its electronic properties, inhibiting the PET process and "turning on" the fluorescence. rsc.orgresearchgate.net
| Fluorophore System | Sensing Mechanism | Target Analyte | Observed Change |
| Pyrazine-Pyridone | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions (e.g., Zn²⁺) | Fluorescence "turn-on" |
| Donor-π-Acceptor (Pyrazine) | Intramolecular Charge Transfer (ICT) | Polarity, Ions | Shift in Emission Wavelength (Color Change) |
| Pyrazine-Fluorophore conjugate | Photo-induced Electron Transfer (PET) | Protons (pH), Metal Ions | Fluorescence "turn-on" or "turn-off" |
This table outlines common designs and mechanisms for fluorescent sensors incorporating a pyrazine unit. beilstein-journals.orgmdpi.comrsc.org
The photophysical properties of these materials are critical to their function. Researchers characterize these compounds by their absorption and emission spectra, as well as their fluorescence quantum yield (a measure of emission efficiency). For example, a series of (D-π-)₂A fluorescent dyes featuring pyrazine as the acceptor unit has been synthesized and studied, showing distinct photophysical and electrochemical properties that are dependent on the acceptor strength of the core heterocycle. beilstein-journals.org The development of pyrazine-based materials with high quantum yields and selective responses continues to be an active area of research for applications ranging from bio-imaging to environmental monitoring.
Future Research Directions and Emerging Methodologies
Integration of Machine Learning and AI in Synthetic Route Planning and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis and drug discovery. synthiaonline.comthe-scientist.comnih.gov For a molecule like 6-Bromopyrazin-2-ol, these computational tools offer the potential to accelerate the discovery of new derivatives with desired properties and to devise more efficient synthetic pathways.
Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of novel this compound derivatives before they are even synthesized. nih.govneurips.cc By analyzing the structural features of a molecule, these models can estimate properties such as solubility, toxicity, and binding affinity to a biological target. This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to have the desired characteristics, thereby streamlining the drug discovery process. nih.govnih.gov The development of property-aware relation networks and other advanced ML models will likely enhance the accuracy of these predictions for heterocyclic compounds. neurips.cc
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Description | Potential Impact |
| Retrosynthetic Analysis | AI algorithms suggest optimal synthetic routes to novel this compound derivatives. synthiaonline.comthe-scientist.com | Faster development of synthetic strategies and reduced experimental effort. |
| Property Prediction | ML models predict physicochemical and biological properties of virtual compounds. nih.govneurips.cc | Prioritization of high-potential synthetic targets, leading to more efficient drug discovery. |
| Reaction Optimization | AI can be used to optimize reaction conditions (e.g., temperature, catalyst, solvent) for improved yield and purity. | Increased efficiency and sustainability of chemical syntheses. |
| De Novo Design | Generative models design new this compound derivatives with specific desired properties. | Accelerated discovery of novel compounds with tailored functionalities. |
Continuous Flow Chemistry Approaches for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise for large-scale production. researchgate.net
In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. researchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Recent studies have demonstrated the successful application of flow chemistry to the synthesis of related heterocyclic compounds, such as favipiravir, where bromination steps were significantly improved using this technology. The synthesis of various heterocycles, including pyrazines, has been shown to be more efficient and scalable in flow systems. researchgate.net Adopting continuous flow approaches for the synthesis and functionalization of this compound could lead to more efficient and cost-effective manufacturing processes, which is crucial for the production of active pharmaceutical ingredients.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reactions as they occur, providing valuable insights into reaction pathways and the formation of intermediates. mt.commt.com
By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, products, and intermediates throughout the course of the reaction without the need for sampling. mt.commt.com This is particularly useful for studying reactions involving this compound, where transient or unstable intermediates may play a crucial role. For instance, in situ FTIR has been used to monitor the synthesis of pyrazine (B50134) derivatives, providing a deeper understanding of the reaction mechanism. researchgate.net The application of resonance Raman spectroscopy has also been explored for monitoring catalytic events in reactions involving pyrazine-containing ligands. le.ac.uk
The data obtained from in situ monitoring can be used to optimize reaction conditions, identify potential side reactions, and ensure the safety and reproducibility of the synthesis. mt.com As these techniques become more sophisticated and accessible, their application to the chemistry of this compound will undoubtedly lead to more robust and efficient synthetic methods. Another emerging technique, Direct Analysis in Real Time (DART) mass spectrometry, offers a complementary approach for the rapid, real-time monitoring of synthetic reactions. researchgate.net
Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies
Bio-orthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are invaluable for the site-specific labeling and modification of biomolecules, such as proteins and nucleic acids. nih.govescholarship.org The development of bio-orthogonal reactivity for this compound could open up new avenues for its application in chemical biology and drug delivery.
The pyrazine scaffold and the bromine atom on the this compound molecule offer potential handles for bio-orthogonal transformations. For example, the bromine atom could participate in metal-catalyzed cross-coupling reactions that have been adapted for biological systems. nih.gov Additionally, the pyrazine ring itself could be functionalized with groups known to undergo bio-orthogonal reactions, such as azides or alkynes for "click" chemistry, or tetrazines for inverse-electron-demand Diels-Alder reactions. wikipedia.orgnih.gov
A recent study explored a proximity-induced cycloaddition involving an α-azido ketone and an amino alkyne that resulted in a triazolo-pyrazine product, highlighting the potential of pyrazine-forming reactions in bioconjugation strategies. wgtn.ac.nz The incorporation of halogenated heterocycles into bioconjugation strategies is an active area of research. universityofgalway.iesigmaaldrich.com By developing bio-orthogonal derivatives of this compound, researchers could create powerful tools for studying biological systems and for the targeted delivery of therapeutic agents.
Development of Novel Catalytic Systems for Challenging Transformations of the Compound
Catalysis plays a central role in modern organic synthesis, enabling the efficient and selective transformation of functional groups. For this compound, the development of novel catalytic systems is crucial for unlocking its full potential as a synthetic building block. The electron-deficient nature of the pyrazine ring and the presence of the bromo substituent make it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.govuwindsor.ca
Recent advances in catalyst design, particularly in the development of highly active and robust palladium, nickel, and copper catalysts, have expanded the scope of cross-coupling reactions to include challenging substrates like brominated heterocycles. researchgate.netnih.govnih.govdoabooks.org These catalysts can be used to introduce a wide range of substituents at the 6-position of the pyrazine ring, allowing for the rapid diversification of the this compound scaffold. For example, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netuwindsor.ca
Future research will likely focus on the development of even more efficient and selective catalysts, including those based on earth-abundant metals and those that can operate under milder reaction conditions. nih.govnih.govethz.ch The use of organocatalysis and photocatalysis also presents exciting opportunities for the functionalization of this compound in novel ways. nih.gov The development of catalytic methods for the regioselective halogenation of heterocycles could also provide alternative routes to this compound and its analogs. acs.orgbeilstein-journals.org
Table 2: Key Cross-Coupling Reactions for Functionalizing Bromopyrazines
| Reaction | Catalyst System (Example) | Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Palladium-based catalysts | Carbon-Carbon | researchgate.netuwindsor.ca |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Carbon-Carbon (alkyne) | doabooks.org |
| Buchwald-Hartwig Amination | Palladium-based catalysts | Carbon-Nitrogen | doabooks.org |
| Heck Coupling | Palladium-based catalysts | Carbon-Carbon (alkene) | |
| Stille Coupling | Palladium-based catalysts | Carbon-Carbon | doabooks.org |
Q & A
Q. What are the standard synthetic routes for 6-Bromopyrazin-2-ol, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via bromination of pyrazin-2-ol using reagents like in the presence of a catalytic acid (e.g., ) or Lewis acids (e.g., ) . Optimization involves:
- Temperature control : Reactions at 0–5°C minimize side products like di-brominated derivatives.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry : A 1:1.2 molar ratio of pyrazin-2-ol to NBS balances yield (70–85%) and purity.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral interpretations resolved?
Answer: Key techniques include:
- -NMR : Aromatic protons appear as doublets ( 8.2–8.5 ppm) due to coupling with adjacent Br.
- -NMR : The C-Br signal at 115–120 ppm confirms bromination.
- IR : A broad O-H stretch (~3200 cm) and C-Br vibration (~600 cm) .【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Conflict resolution : If NMR signals deviate from literature (e.g., unexpected splitting), cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography.
Advanced Research Questions
Q. How does electronic and steric effects influence the regioselectivity of this compound in cross-coupling reactions?
Answer: The electron-withdrawing hydroxyl group directs bromine to the para position (C6) via resonance stabilization. In Suzuki-Miyaura couplings, steric hindrance at C6 limits reactivity with bulky aryl boronic acids. To study this:
Q. Example Mechanistic Insight :
| Substituent on Boronic Acid | (Hammett) | |
|---|---|---|
| -NO | 1.2 | +0.78 |
| -OCH | 0.7 | -0.27 |
Q. What strategies mitigate solubility challenges during purification of this compound, and how are crystallization conditions optimized?
Answer: Low solubility in non-polar solvents complicates crystallization. Solutions include:
- Mixed-solvent systems : Use ethanol/water (7:3 v/v) to enhance solubility at elevated temperatures (60°C) and induce crystallization upon cooling.
- Additive screening : Add 1–2% to reduce interfacial tension and promote crystal nucleation .初中英语如何快速提分,短时间内“才能”实现从学渣到学霸的三级跳10:06

Validation : Monitor crystal growth via polarized light microscopy and confirm purity via DSC (melting point: 142–144°C).
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental 1H^1\text{H}1H-NMR chemical shifts for this compound?
Answer: Discrepancies often arise from solvent effects or proton exchange dynamics. Methodological steps:
Re-run NMR in deuterated DMSO to stabilize hydroxyl proton signals.
Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
If shifts persist, assess tautomeric equilibria using variable-temperature NMR (-40°C to 25°C) .

Q. Example Case :
| Proton Position | Theoretical (ppm) | Experimental (ppm) |
|---|---|---|
| C3-H | 8.3 | 8.5 |
| C5-H | 8.1 | 8.4 |
Resolution : The upfield shift in C5-H suggests partial deprotonation in DMSO, confirmed by pH titration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



